Stereochemical Configuration: Unique (2R,3R) Vicinal Diol System Compared to Mono-Benzylated Analogs
The defining characteristic of CAS 960365-70-2 is its specific (2R,3R) absolute configuration of a vicinal diol, which is a core structural requirement for certain asymmetric syntheses. In contrast, commonly available analogs such as (R)-4-benzyloxy-1,2-butanediol (CAS 86990-91-2) and (S)-4-(benzyloxy)butane-1,2-diol (CAS 69985-32-6) are mono-benzylated, containing only a single stereocenter and lacking the vicinal diol system . This difference is fundamental. The (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol offers two stereocenters in a specific relationship, providing a more complex and rigid chiral environment that cannot be replicated by simpler analogs.
| Evidence Dimension | Molecular Structure and Stereocenters |
|---|---|
| Target Compound Data | C18H22O4, MW: 302.36, two defined stereocenters ((2R,3R)-vicinal diol) |
| Comparator Or Baseline | (R)-4-benzyloxy-1,2-butanediol (CAS 86990-91-2): C11H16O3, MW: 196.25, single stereocenter; (S)-4-(benzyloxy)butane-1,2-diol (CAS 69985-32-6): C11H16O3, MW: 196.25, single stereocenter |
| Quantified Difference | Target compound has two stereocenters vs. one in comparators; molecular weight is ~54% higher (302.36 vs 196.25) |
| Conditions | Structural analysis and CAS registry data comparison |
Why This Matters
This quantitative structural difference means the target compound provides a more complex and rigid chiral scaffold, making it the only viable choice when a specific (2R,3R)-vicinal diol is required, whereas the simpler analogs are suitable only for applications needing a terminal protected glycerol derivative.
